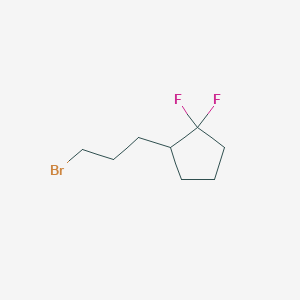

2-(3-Bromopropyl)-1,1-difluorocyclopentane

Description

2-(3-Bromopropyl)-1,1-difluorocyclopentane is a brominated cyclopentane derivative featuring a three-carbon bromopropyl chain at the 2-position and two fluorine atoms at the 1,1-positions of the cyclopentane ring.

Properties

Molecular Formula |

C8H13BrF2 |

|---|---|

Molecular Weight |

227.09 g/mol |

IUPAC Name |

2-(3-bromopropyl)-1,1-difluorocyclopentane |

InChI |

InChI=1S/C8H13BrF2/c9-6-2-4-7-3-1-5-8(7,10)11/h7H,1-6H2 |

InChI Key |

PNUFJQLRYKGIPM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(C1)(F)F)CCCBr |

Origin of Product |

United States |

Preparation Methods

Route 1: Difluorination Followed by Alkylation

Cyclopentanone Derivative: Begin with a cyclopentanone derivative.

Geminal Difluorination: Use a fluorinating agent like diethylaminosulfur trifluoride (DAST) to introduce the geminal difluoro moiety.

\$$

R1C(=O)R2 \xrightarrow{DAST} R1CF2R_2

\$$Alkylation: Introduce the 3-bromopropyl group via alkylation at the 2-position. This could involve using a Grignard reagent or a similar alkylating agent.

\$$

\xrightarrow{Br(CH2)3MgX}

\$$

Route 2: Olefin Cyclization and Functionalization

Acyclic Precursor: Start with an acyclic precursor containing appropriate functional groups.

Cyclization: Induce cyclization to form the cyclopentane ring.

Difluorination: Introduce the geminal difluoro group using a suitable reagent.

Bromination: Add the 3-bromopropyl group.

Route 3: Using 2-(2-Bromoethyl)-1,3-dioxolane as a Precursor

2-(2-Bromoethyl)-1,3-dioxolane: Utilize 2-(2-Bromoethyl)-1,3-dioxolane as a starting material, which can undergo further modifications.

\$$

C5H9BrO_2

\$$Chain Extension: Extend the ethyl chain to a propyl chain, followed by the introduction of the cyclopentane ring and the difluoro group.

Analysis and Characterization

The synthesized compound should be characterized using the following methods:

- NMR Spectroscopy: \$$^1H\$$-NMR and \$$^{13}C\$$-NMR to confirm the structure and purity.

- Mass Spectrometry: Confirm the molecular weight.

- Infrared Spectroscopy: Identify characteristic functional groups.

- Elemental Analysis: Verify the elemental composition.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromopropyl)-1,1-difluorocyclopentane can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide, alkoxide, or amine groups.

Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and amines. These reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

Elimination Reactions: Strong bases such as sodium hydride or potassium tert-butoxide are used in solvents like tetrahydrofuran (THF).

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

Substitution Reactions: Products include alcohols, ethers, and amines.

Elimination Reactions: Alkenes are the major products.

Oxidation and Reduction Reactions: Various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

2-(3-Bromopropyl)-1,1-difluorocyclopentane has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Bromopropyl)-1,1-difluorocyclopentane involves its interaction with various molecular targets. The bromine atom can act as a leaving group, allowing the compound to participate in nucleophilic substitution reactions. The fluorine atoms can influence the compound’s reactivity and stability through their electron-withdrawing effects.

Comparison with Similar Compounds

Structural Analogs

3-Bromo-1,1-difluorocyclopentane (CAS 1934853-45-8)

- Molecular Formula : C₅H₇BrF₂

- Molecular Weight : 185.01 g/mol

- Key Differences : Lacks the bromopropyl chain, resulting in a smaller molecular weight and reduced steric bulk. Likely less reactive in alkylation reactions due to the absence of a long-chain leaving group. Applications may focus on smaller intermediates in fluorinated compound synthesis .

3-(2-Bromoethyl)-1,1-difluorocyclopentane (CAS 858121-95-6)

- Molecular Formula : C₇H₁₁BrF₂

- Molecular Weight : 213.06 g/mol

- Key Differences : Features a shorter bromoethyl (two-carbon) chain. The reduced chain length may limit its utility in cyclization reactions requiring longer linkers, but it retains reactivity as an alkylating agent .

1-(Bromomethyl)-1-(trifluoromethyl)cyclopentane (CAS 2091636-18-7)

- Molecular Formula : C₇H₁₀BrF₃

- Molecular Weight : 231.05 g/mol

- Key Differences: Replaces the difluoro and bromopropyl groups with a bromomethyl and trifluoromethyl moiety. This compound is used in pharmaceuticals and agrochemicals .

Physical and Electronic Properties

- Electronic Effects: The 1,1-difluoro configuration induces electron-withdrawing effects, polarizing the cyclopentane ring and enhancing reactivity at the bromine site. This contrasts with non-fluorinated analogs like (3-bromopropyl)-benzene (CAS 637-59-2), where aromaticity dominates electronic behavior .

Biological Activity

2-(3-Bromopropyl)-1,1-difluorocyclopentane is a halogenated cyclopentane derivative that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This compound's structure includes a bromopropyl group and two fluorine atoms attached to a cyclopentane ring, which may influence its interactions with biological systems.

The molecular formula for this compound is . The presence of halogens typically enhances the lipophilicity of organic compounds, which can affect their biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 227.09 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1934853-45-8 |

The biological activity of halogenated compounds often involves their interaction with cellular receptors or enzymes. In the case of this compound, the bromine and fluorine substituents may enhance its ability to interact with lipid membranes or protein targets, potentially leading to alterations in cell signaling pathways or enzyme activity.

Antimicrobial Activity

Halogenated compounds are known for their antimicrobial properties. For instance, studies have indicated that brominated and fluorinated derivatives can inhibit the growth of various pathogenic bacteria while preserving beneficial microbiota. This suggests that this compound may possess similar properties.

Case Study: Related Compounds

A study on related halogenated flavonoids demonstrated significant antimicrobial effects against pathogenic bacteria while promoting the growth of probiotics. Such findings highlight the potential for halogenated compounds to modulate gut health and microbial balance .

Toxicological Considerations

While exploring the biological activity of halogenated compounds like this compound, it is crucial to consider their toxicity profiles. Many halogenated organic compounds can exhibit cytotoxic effects at certain concentrations. Therefore, understanding the dose-response relationship is essential for evaluating their safety and efficacy in therapeutic applications.

Toxicity Data

The toxicity data for similar compounds suggest that careful evaluation is necessary:

- Acute Toxicity : Some halogenated compounds have shown acute toxicity in laboratory settings.

- Chronic Effects : Long-term exposure studies are required to assess potential carcinogenic effects or endocrine disruption.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.